

Procyanidin C1: Application Notes and Protocols for Cell Culture Studies

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Compound of Interest

Compound Name: Procyanidin C1

Cat. No.: B1209222

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Introduction

Procyanidin C1 (PCC1) is a natural polyphenolic compound, specifically a trimer of epicatechin, predominantly found in grape seeds, unripe apples, and cinnamon.[1] It has garnered significant attention in biomedical research due to its diverse biological activities, including senolytic, senomorphic, antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3][4] PCC1's multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for therapeutic development. [3][5][6] These application notes provide detailed protocols for studying the effects of **Procyanidin C1** in cell culture models.

Data Presentation: Quantitative Insights into Procyanidin C1's Bioactivity

The following tables summarize key quantitative data from various cell culture studies, offering a comparative overview of effective concentrations and observed effects.

Cell Line	Cell Type	Area of Study	Effective Concentration	Observed Effects	Reference(s)
PSC27	Human primary stromal cells	Senescence	50 μ M	Selective killing of senescent cells	[2]
HT22	Murine hippocampal cells	Neuroprotection	5 - 10 μ M	Protection against glutamate-induced apoptosis	[6] [7]
PC12	Rat pheochromocytoma cells	Neuroprotection	5 μ M	Increased cell survival against H ₂ O ₂ -induced oxidative stress	[8]
MDA-MB-231	Human breast cancer (TNBC)	Cancer, Apoptosis	IC ₅₀ comparable to tamoxifen	Induced DNA damage, cell cycle arrest, and apoptosis	[9]
MCF-7	Human breast cancer	Cancer, Apoptosis	6.25 - 100 μ g/ml	Induced DNA damage, cell cycle arrest, and apoptosis	[9] [10]
B16	Murine melanoma	Cancer, Cell Growth	Not specified	Inhibited cell growth	[11]

Colon Cancer Cells	Human colon cancer	Cancer, Metastasis	Not specified	Inhibited tumor growth and metastasis	[12]
A549	Human lung cancer	Cancer, EMT	Not specified	Suppressed TGF- β -induced epithelial-mesenchymal transition	[13]

Assay	Parameter	Cell Line(s)	Concentration Range	Key Findings	Reference(s)
Cell Viability (MTT/XTT)	IC ₅₀	MDA-MB-231, MCF-7	6.25 - 100 µg/ml	Dose-dependent decrease in cell viability	[10]
Apoptosis (Annexin V)	% Apoptotic Cells	HT22	5 - 10 µM	Reduced number of annexin V-positive cells	
Cell Cycle Analysis	Cell Cycle Arrest	MDA-MB-231, MCF-7	Not specified	Induced G2/M phase arrest	[5][9]
Western Blot	Protein Expression	HT22	5 - 10 µM	Increased Nrf2 nuclear translocation and HO-1 expression	[7]
Western Blot	Protein Phosphorylation	HT22	5 - 10 µM	Blocked glutamate-induced phosphorylation of ERK1/2 and p38	[6]
Caspase Activity	Caspase 3/7 Activity	Senescent PSC27	50 µM	Increased caspase activity, plateauing at 24h	

Experimental Protocols

Cell Culture and Treatment with Procyanidin C1

Materials:

- Cell line of interest
- Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **Procyanidin C1 (PCC1)**
- DMSO (for dissolving PCC1)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)

Protocol:

- Culture cells in T-75 flasks until they reach 70-80% confluency.
- Prepare a stock solution of PCC1 in DMSO. For example, a 100 mM stock solution.^[10]
Note: PCC1 is also soluble in ethanol and dimethyl formamide.^[14]
- On the day of the experiment, detach cells using trypsin-EDTA and seed them into appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at the desired density. Allow cells to attach overnight.
- Prepare working solutions of PCC1 by diluting the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
- Remove the old medium from the cells and replace it with the medium containing different concentrations of PCC1 or vehicle control (medium with the same concentration of DMSO).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

- Cells treated with PCC1 in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- After the desired incubation period with PCC1, add 10-20 μ L of MTT solution to each well. [16][17]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]
- Carefully remove the medium from each well.
- Add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.[15][19]
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

- Cells treated with PCC1 in a 6-well plate
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- After treatment, collect both adherent and floating cells.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are undergoing apoptosis.

Western Blot Analysis

Materials:

- Cells treated with PCC1
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-BAX, anti-caspase-3, anti- β -actin)[7][9]

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[20]
- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[18]
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21]
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
- Block the membrane with blocking buffer for 1 hour at room temperature.[20]
- Incubate the membrane with the primary antibody overnight at 4°C.[18]
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
- Wash the membrane again three times with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.[22]
- Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR)

Materials:

- Cells treated with PCC1
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Gene-specific primers (e.g., for Bax, Bcl-2, caspase-3, housekeeping genes)
- qPCR instrument

Protocol:

- After treatment, harvest cells and extract total RNA using a suitable kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Set up the qPCR reaction by mixing cDNA, SYBR Green master mix, and forward and reverse primers.
- Run the qPCR reaction in a real-time PCR system.[\[23\]](#)
- Analyze the data using the $2^{-\Delta\Delta C_t}$ method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β -actin).[\[23\]](#)

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

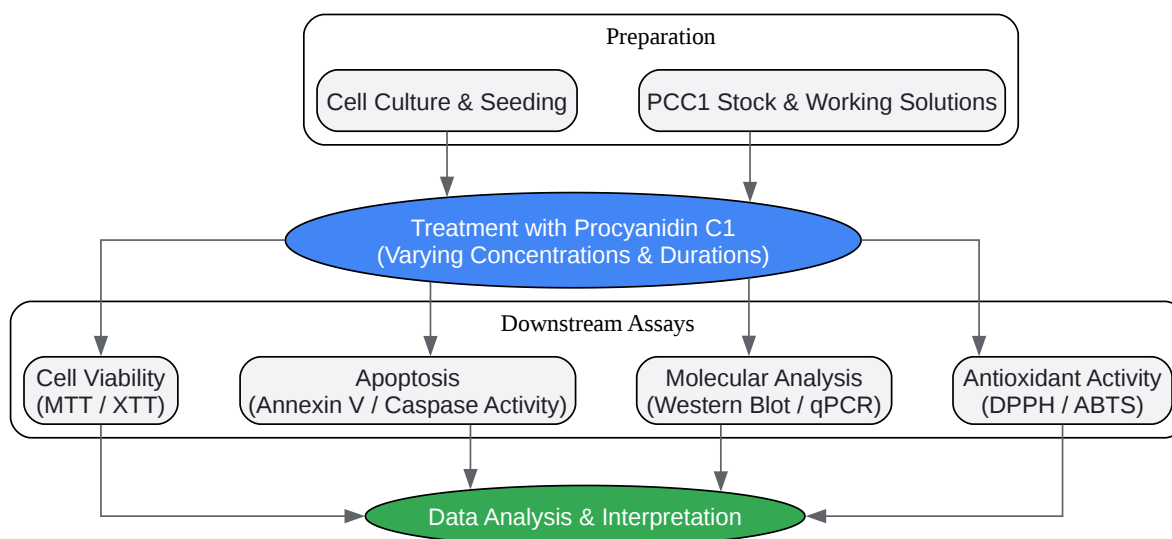
- Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- In a 96-well plate, add different concentrations of PCC1.
- Add the DPPH solution to each well and incubate in the dark for 30 minutes.

- Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]

ABTS Radical Scavenging Assay:

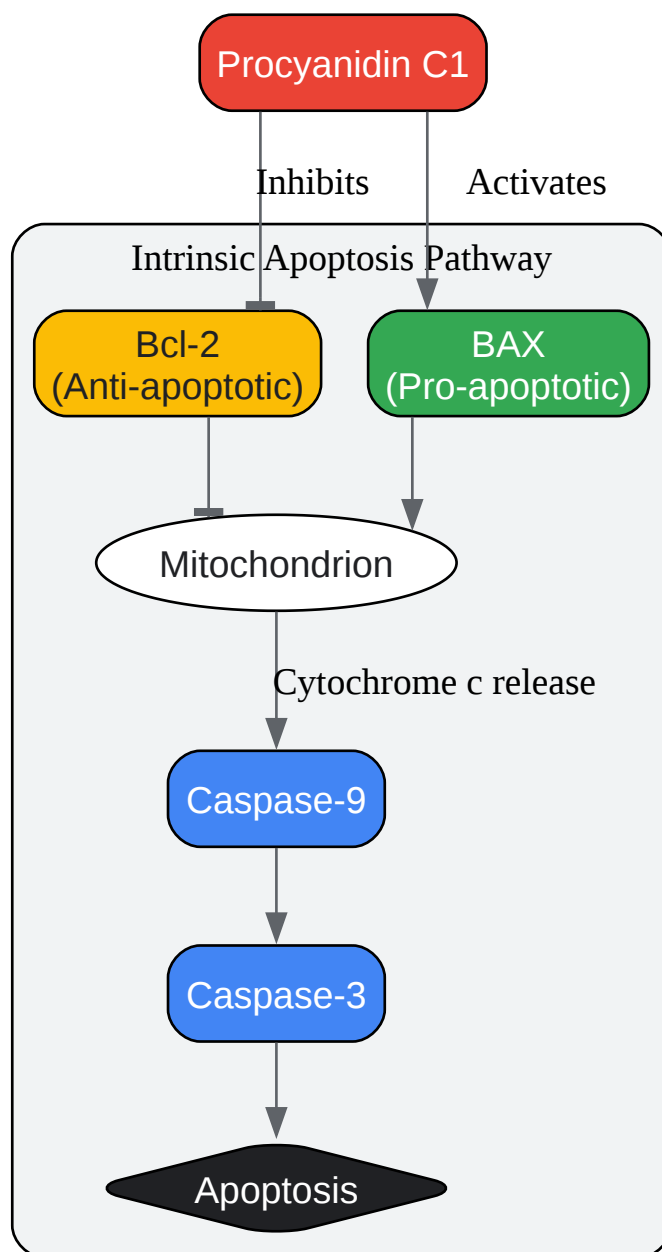
- Prepare ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.
- Incubate the mixture in the dark at room temperature for 12-16 hours.
- Dilute the ABTS solution with ethanol to an absorbance of 0.70 at 734 nm.
- Add different concentrations of PCC1 to the diluted ABTS solution.
- Incubate for 6 minutes and measure the absorbance at 734 nm.[24]

Visualization of Pathways and Workflows



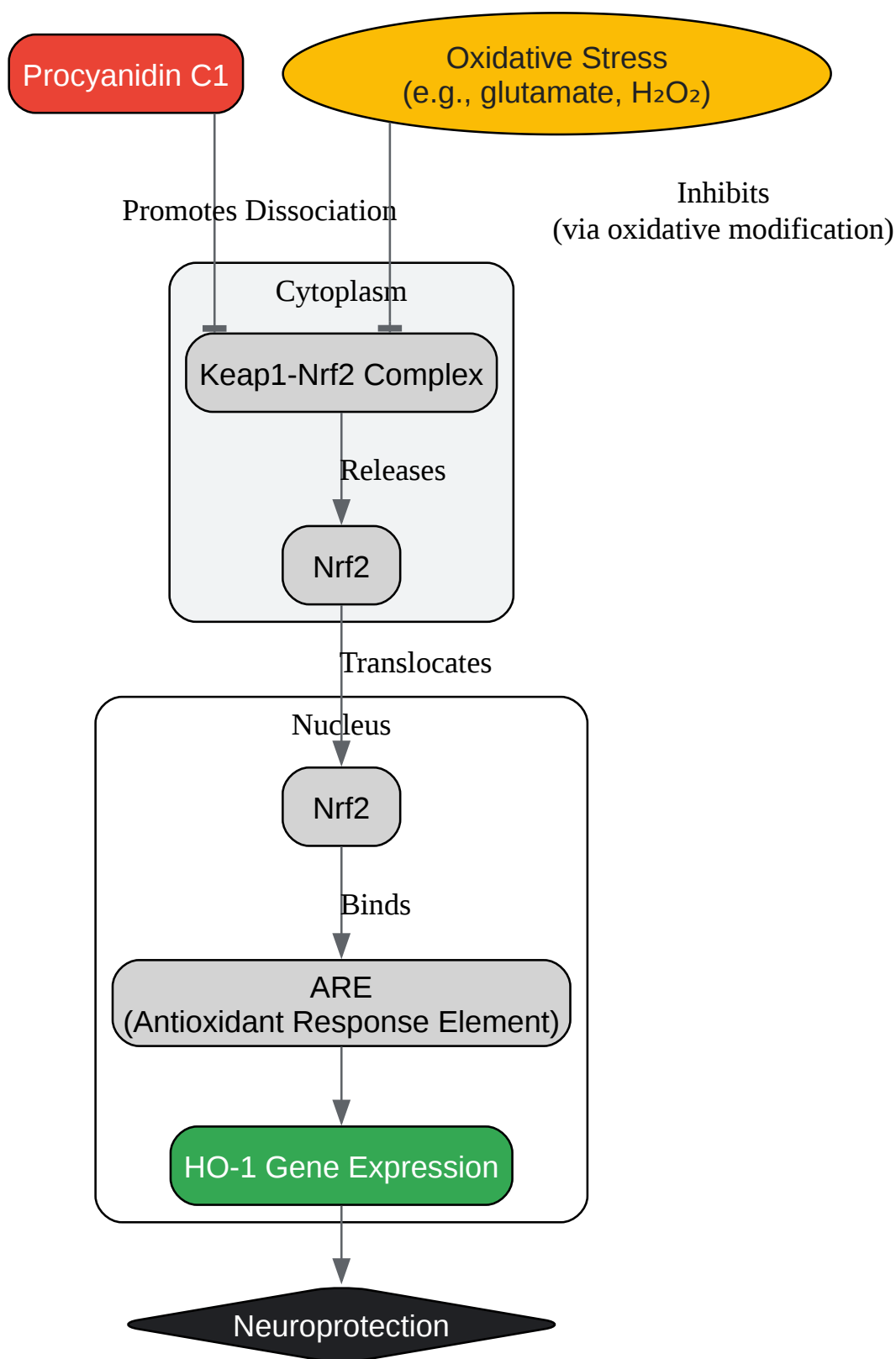
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Caption: General experimental workflow for studying **Procyanidin C1** in cell culture.



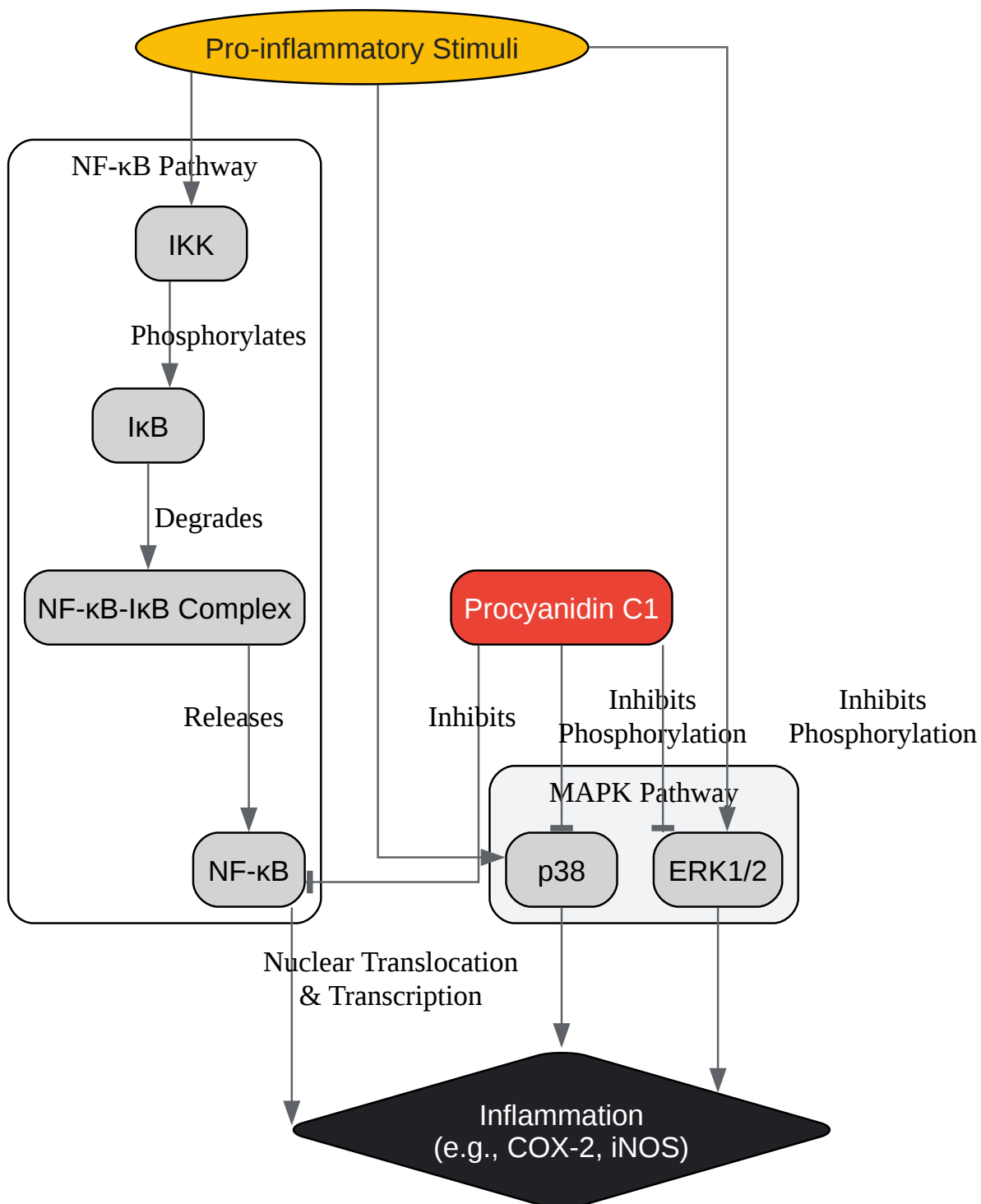
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Caption: **Procyanidin C1**-induced intrinsic apoptosis pathway.



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Caption: **Procyanidin C1**-mediated activation of the Nrf2/HO-1 signaling pathway.



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Caption: Inhibition of MAPK and NF-κB signaling pathways by **Procyanidin C1**.

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